Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated Benzyl Analog
The 4-fluoro substitution on the benzyl ring increases computed lipophilicity relative to the non-fluorinated analog. The target compound exhibits an XLogP3 of 2.4, compared to a predicted XLogP3 of approximately 1.9–2.1 for the non-fluorinated 3-benzyl analog (CAS 478247-65-3, C₁₇H₁₅NO₃, MW 281.31), based on the established contribution of aromatic fluorine to logP (ΔlogP ≈ +0.3 to +0.5 for mono-fluorination of a benzyl group) [1]. This ~0.3–0.5 log unit increase corresponds to approximately a 2- to 3-fold increase in lipophilicity, which class-level SAR evidence indicates can enhance passive membrane permeability [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem computed) |
| Comparator Or Baseline | 3-Benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone (CAS 478247-65-3): XLogP3 estimated at ~1.9–2.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5 (~2–3× increase in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); validated by class-level matched-pair analysis of aromatic fluorine substitution [3] |
Why This Matters
For researchers selecting compounds for cell-based assays or in vivo studies, the ~0.3–0.5 logP increase translates to a measurable improvement in membrane partitioning potential, reducing the likelihood of selecting an analog with suboptimal permeability.
- [1] PubChem. Compound Summary for CID 54696633: Computed XLogP3-AA = 2.4. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58 (21), 8315–8359. View Source
- [3] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317 (5846), 1881–1886. View Source
